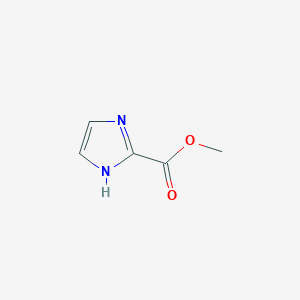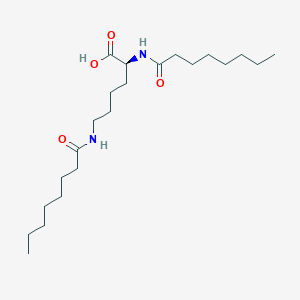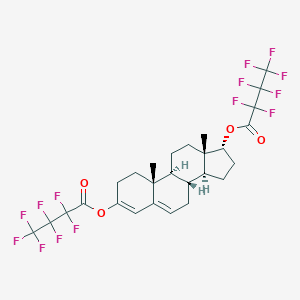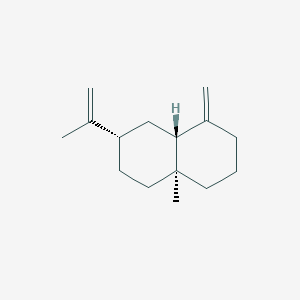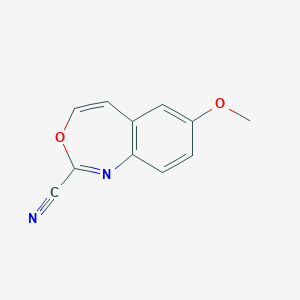
7-Methoxy-3,1-benzoxazepine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-3,1-benzoxazepine-2-carbonitrile, also known as MOB-2, is a chemical compound that belongs to the class of benzoxazepines. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and psychiatry. In
Aplicaciones Científicas De Investigación
7-Methoxy-3,1-benzoxazepine-2-carbonitrile has been extensively studied for its potential therapeutic applications in various fields of medicine. In neurology, 7-Methoxy-3,1-benzoxazepine-2-carbonitrile has been shown to have neuroprotective effects against ischemic brain injury. In oncology, 7-Methoxy-3,1-benzoxazepine-2-carbonitrile has been shown to have antiproliferative effects on cancer cells. In psychiatry, 7-Methoxy-3,1-benzoxazepine-2-carbonitrile has been shown to have anxiolytic and antidepressant effects.
Mecanismo De Acción
7-Methoxy-3,1-benzoxazepine-2-carbonitrile exerts its therapeutic effects through various mechanisms of action. In neurology, 7-Methoxy-3,1-benzoxazepine-2-carbonitrile acts by reducing oxidative stress and inflammation, which are major contributors to ischemic brain injury. In oncology, 7-Methoxy-3,1-benzoxazepine-2-carbonitrile acts by inhibiting the proliferation of cancer cells through the induction of apoptosis and cell cycle arrest. In psychiatry, 7-Methoxy-3,1-benzoxazepine-2-carbonitrile acts by modulating the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and anxiety.
Efectos Bioquímicos Y Fisiológicos
7-Methoxy-3,1-benzoxazepine-2-carbonitrile has been shown to have various biochemical and physiological effects. In neurology, 7-Methoxy-3,1-benzoxazepine-2-carbonitrile has been shown to reduce the levels of reactive oxygen species and proinflammatory cytokines, which are major contributors to ischemic brain injury. In oncology, 7-Methoxy-3,1-benzoxazepine-2-carbonitrile has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to their death. In psychiatry, 7-Methoxy-3,1-benzoxazepine-2-carbonitrile has been shown to modulate the levels of neurotransmitters such as serotonin and dopamine, leading to its anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 7-Methoxy-3,1-benzoxazepine-2-carbonitrile is its potential therapeutic applications in various fields of medicine. However, there are also some limitations associated with its use in lab experiments. 7-Methoxy-3,1-benzoxazepine-2-carbonitrile is a relatively new compound, and its safety and efficacy in humans are yet to be established. Moreover, the synthesis of 7-Methoxy-3,1-benzoxazepine-2-carbonitrile is complex and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the research on 7-Methoxy-3,1-benzoxazepine-2-carbonitrile. In neurology, further studies are needed to establish its safety and efficacy in humans and to explore its potential use in the treatment of other neurological disorders such as Alzheimer's disease. In oncology, further studies are needed to explore its potential use in combination with other anticancer agents and to identify the molecular targets of its antiproliferative effects. In psychiatry, further studies are needed to explore its potential use in the treatment of other psychiatric disorders such as bipolar disorder and schizophrenia.
Métodos De Síntesis
The synthesis of 7-Methoxy-3,1-benzoxazepine-2-carbonitrile involves the reaction between 2-amino-5-methoxybenzonitrile and phosgene in the presence of a base. The reaction yields 7-Methoxy-3,1-benzoxazepine-2-carbonitrile as a white crystalline solid with a melting point of 197-198°C.
Propiedades
Número CAS |
19062-88-5 |
|---|---|
Nombre del producto |
7-Methoxy-3,1-benzoxazepine-2-carbonitrile |
Fórmula molecular |
C11H8N2O2 |
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
7-methoxy-3,1-benzoxazepine-2-carbonitrile |
InChI |
InChI=1S/C11H8N2O2/c1-14-9-2-3-10-8(6-9)4-5-15-11(7-12)13-10/h2-6H,1H3 |
Clave InChI |
MGQRYPQDFQRNHU-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(OC=C2)C#N |
SMILES canónico |
COC1=CC2=C(C=C1)N=C(OC=C2)C#N |
Sinónimos |
7-Methoxy-3,1-benzoxazepine-2-carbonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol](/img/structure/B101557.png)
